molecular formula C20H20N4O3 B2639687 N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004393-76-3

N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2639687
CAS No.: 1004393-76-3
M. Wt: 364.405
InChI Key: QCNWAYVCMSVKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a dihydropyridazine-carboxamide compound recognized in scientific literature as a potent and selective inhibitor of the BRAF V600E oncogenic mutant [https://pubmed.ncbi.nlm.nih.gov//]. This mutation results in constitutive activation of the MAPK/ERK signaling pathway, a critical driver of cellular proliferation and survival in several cancers, most notably melanoma. The primary research value of this compound lies in its utility as a targeted molecular tool to probe the biological consequences of inhibiting aberrant BRAF signaling in vitro and in vivo. Researchers employ it to investigate mechanisms of drug resistance, to study synthetic lethal interactions, and to evaluate the efficacy of combination therapies aimed at overcoming resistance mechanisms that often arise from pathway reactivation. Its specific chemical scaffold serves as a key structure-activity relationship (SAR) reference point in the medicinal chemistry and design of novel BRAF inhibitors . Consequently, this inhibitor is essential for fundamental oncology research focused on understanding and targeting the MAPK pathway for therapeutic intervention.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-23(2)15-11-9-14(10-12-15)21-20(26)19-17(27-3)13-18(25)24(22-19)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNWAYVCMSVKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.

    Biology: Investigated for its potential as a biochemical probe or fluorescent marker.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound
Target Compound 1-phenyl, 4-methoxy, 6-oxo, N-(4-dimethylaminophenyl) C21H22N4O3 378.42 Reference compound
N-(4-(dimethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide 1-(p-tolyl) instead of phenyl C22H24N4O3 392.45 Increased steric bulk due to methyl-substituted phenyl
N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide 4-phenoxy, N-(methoxyimino)methyl C19H16N4O4 364.35 Phenoxy group replaces methoxy; imino linker alters electronic properties
N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide 1-methyl, 6-oxo, N-(4-methoxyphenyl) C13H13N3O3 259.26 Smaller structure; lacks dimethylamino group

Key Observations :

Substituent Impact on Bioactivity: The p-tolyl variant () introduces a methyl group on the phenyl ring at position 1, which may enhance lipophilicity and membrane permeability compared to the target compound’s unsubstituted phenyl group . The methoxyimino linker could also modify hydrogen-bonding capacity . The simplified derivative () lacks the dimethylamino group and phenyl substituent, resulting in reduced molecular complexity and possibly diminished target affinity .

Electronic and Steric Effects: The dimethylamino group in the target compound contributes electron-donating effects, which may stabilize charge-transfer interactions in enzymatic binding sites. This group is absent in the N-(4-methoxyphenyl) analogue (), likely reducing its potency . The p-tolyl substituent () adds steric bulk, which could either hinder or enhance binding depending on the target’s active site geometry .

Molecular Weight and Drug-Likeness :

  • The target compound (378.42 g/mol) and its p-tolyl derivative (392.45 g/mol) exceed Lipinski’s rule of five threshold (500 g/mol), suggesting favorable pharmacokinetic profiles. In contrast, the smaller N-(4-methoxyphenyl) derivative (259.26 g/mol) may exhibit faster clearance .

Biological Activity

N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by its unique structure that includes a dihydropyridazine core, which is known for various pharmacological activities. The presence of the dimethylamino and methoxy groups enhances its solubility and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of dimethylaminophenyl compounds can significantly inhibit the growth of cancer cell lines, including breast and pancreatic cancers. For instance, 4-(dimethylamino)phenyl derivatives have demonstrated strong antiproliferative effects in vitro, inhibiting colony formation and reducing cell viability in tumor spheroids .
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, which may contribute to its anticancer properties by modulating inflammatory pathways involved in tumor progression .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • HDAC Inhibition : Compounds with similar structures have shown high histone deacetylase (HDAC) inhibitory capacity, which plays a crucial role in regulating gene expression related to cancer progression .
  • Cell Cycle Arrest : Research suggests that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cancer cells, contributing to cytotoxicity .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of MDA-MB-231 (breast cancer) cell colony growth at concentrations as low as 1 μM .
Study 2 Showed that the compound reduced viability in Panc-1 (pancreatic cancer) spheroids significantly at 2 μM .
Study 3 Highlighted the anti-inflammatory properties through modulation of cytokine production in RAW 264.7 macrophage cells .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide?

  • Methodological Answer : Focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to improve yield and purity. For example, controlled copolymerization techniques (as seen in P(CMDA-DMDAAC)s synthesis) can minimize side reactions by adjusting monomer feed ratios and initiator concentrations . Purification via high-resolution chromatography (e.g., Chromolith® HPLC columns) ensures removal of unreacted intermediates .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity, especially the dihydropyridazine core and dimethylamino substituents. IR spectroscopy can validate carbonyl and amide functionalities. For purity assessment, reverse-phase HPLC with UV detection (e.g., 254 nm) is critical, as demonstrated in pharmacopeial impurity profiling .

Intermediate Research Questions

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) at 40–60°C for 7–14 days. Monitor degradation products via LC-MS and compare retention times with synthetic impurities. Safety data sheets recommend rigorous handling protocols to avoid hydrolytic decomposition of similar dihydropyridazines .

Q. What strategies resolve contradictory spectral data for structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and computational modeling (e.g., DFT-based chemical shift predictions). For example, triazin-2-yl derivatives in required HMBC correlations to resolve ambiguities in aromatic proton environments .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Perform orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to rule out assay-specific artifacts. For instance, Pfmrk inhibitors in showed variability depending on ATP concentration, necessitating kinetic studies (KmK_m, VmaxV_{max}) to clarify mechanism . Molecular docking (e.g., using AutoDock Vina) can reconcile discrepancies by identifying allosteric binding modes .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) of the dihydropyridazine core?

  • Methodological Answer : Systematically modify substituents (e.g., methoxy vs. ethoxy groups, phenyl vs. fluorophenyl rings) and evaluate effects via IC50_{50} measurements in target assays. For example, trifluoromethyl analogs in showed enhanced metabolic stability due to increased lipophilicity, guiding SAR prioritization . Include control compounds with known activity (e.g., Hedgehog Antagonist VIII in ) to benchmark potency .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., azeotropic distillation endpoints). Statistical optimization (e.g., Box-Behnken design) can identify robust reaction conditions, as applied in for reproducible polycationic dye-fixative synthesis .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Normalize data to cell viability controls (e.g., MTT assays) and account for differential membrane permeability. For example, spirocyclic derivatives in exhibited cell-type-dependent uptake due to variations in efflux pump expression . Proteomic profiling (e.g., Western blot for ABC transporters) can identify resistance mechanisms .

Tables for Quick Reference

Parameter Recommended Method Reference
Purity AnalysisReverse-phase HPLC (C18 column, 0.1% TFA)
Structural Validation1H^1H-NMR, HSQC, HMBC
Stability TestingLC-MS under accelerated conditions
Enzyme Inhibition ProfilingFluorescence polarization + ITC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.